2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine
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Overview
Description
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic organic compound that contains both a morpholine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with morpholine under specific conditions. One common method involves the use of ethyl bromoacetate as a reagent, which reacts with 4-methyl-4H-1,2,4-triazole-3-thiol to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of triazole derivatives with different functional groups.
Scientific Research Applications
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring but has a thiol group instead of a morpholine ring.
4-Methoxy-N′- (2- { [4-methyl-5- (pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound contains a triazole ring with additional functional groups, making it structurally similar.
Uniqueness
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine is unique due to the combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-11-5-9-10-7(11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
GFRCNEYVJKBKLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CNCCO2 |
Origin of Product |
United States |
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